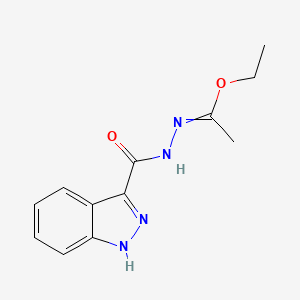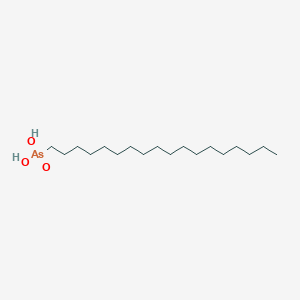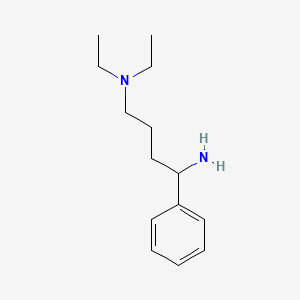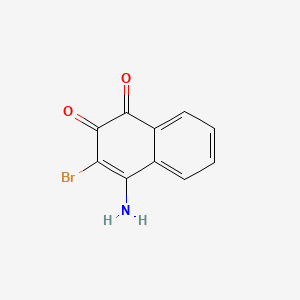
Mercury, chloro-2-naphthalenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Mercury, chloro-2-naphthalenyl- typically involves the reaction of 2-chloronaphthalene with mercuric acetate in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Mercury, chloro-2-naphthalenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert Mercury, chloro-2-naphthalenyl- to its corresponding mercury-free derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mercury, chloro-2-naphthalenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Research studies investigate its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Although not widely used in medicine, it serves as a model compound for studying the toxicological effects of organomercury compounds.
Industry: It finds applications in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Mercury, chloro-2-naphthalenyl- involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the disruption of normal cellular functions. This binding can result in oxidative stress, inhibition of enzyme activity, and other toxic effects .
Comparación Con Compuestos Similares
Mercury, chloro-2-naphthalenyl- can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share the common feature of mercury binding, Mercury, chloro-2-naphthalenyl- is unique due to its naphthalenyl structure, which influences its reactivity and applications . Similar compounds include:
- Methylmercury
- Ethylmercury
- Phenylmercury
These compounds differ in their chemical structures and specific applications, but they all exhibit the characteristic toxicological properties of organomercury compounds.
Propiedades
Número CAS |
39966-41-1 |
|---|---|
Fórmula molecular |
C10H7ClHg |
Peso molecular |
363.21 g/mol |
Nombre IUPAC |
chloro(naphthalen-2-yl)mercury |
InChI |
InChI=1S/C10H7.ClH.Hg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q;;+1/p-1 |
Clave InChI |
JEWKITRCRXNBDK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)






![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)




